Dual-Mode Tagging vs. Sequential Approaches
PrDiAzK integrates two orthogonal chemical functionalities—diazirine for UV crosslinking (365 nm) and terminal alkyne for CuAAC click chemistry—within a single pyrrolysine-based ncAA scaffold, enabling simultaneous covalent capture and enrichment from a single site-specific incorporation event [1]. In contrast, alternative workflows require sequential incorporation of separate monofunctional ncAAs such as Bpa (photo-crosslinking-only) and Aha (click-only), which introduces variability in incorporation efficiency and cannot guarantee colocalization of both reactive moieties on the same protein molecule [2].
| Evidence Dimension | Functional groups per single ncAA molecule |
|---|---|
| Target Compound Data | 2 orthogonal functional groups: diazirine (photo-crosslinking) + alkyne (click labeling) |
| Comparator Or Baseline | Monofunctional ncAAs (Bpa, Aha, etc.): 1 functional group per molecule; requires dual-expression systems for bifunctional outcomes |
| Quantified Difference | 100% increase in functional density; eliminates need for orthogonal tRNA/RS pairs for dual labeling |
| Conditions | Site-specific incorporation via pyrrolysyl-tRNA synthetase (PylRS)/tRNA(CUA) pair in E. coli and mammalian cells |
Why This Matters
This eliminates experimental variability from dual incorporation and ensures 1:1 stoichiometric relationship between capture and enrichment moieties.
- [1] Hoffmann JE, et al. A Bifunctional Noncanonical Amino Acid: Synthesis, Expression, and Residue-Specific Proteome-wide Incorporation. Biochemistry. 2018;57(31):4747-4752. PMID: 29932646. View Source
- [2] Hoffmann JE. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry. Biomolecules. 2020;10(4):578. PMID: 32290035. View Source
